Cas no 2013564-30-0 (N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide)

N-Cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a structurally unique bicyclic compound featuring a fused thiazolidine and azabicyclo[2.2.1]heptane scaffold. Its rigid bicyclic framework and incorporation of sulfur and nitrogen heteroatoms make it a valuable intermediate in medicinal chemistry, particularly for designing pharmacologically active molecules. The cyclopentyl carboxamide moiety enhances lipophilicity, potentially improving membrane permeability. This compound’s stereochemistry and constrained conformation may contribute to selective binding interactions, making it useful in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships in drug discovery.
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide structure
2013564-30-0 structure
Product name:N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
CAS No:2013564-30-0
MF:C11H18N2OS
MW:226.338421344757
CID:5333157

N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
    • Inchi: 1S/C11H18N2OS/c14-11(12-8-3-1-2-4-8)13-6-10-5-9(13)7-15-10/h8-10H,1-7H2,(H,12,14)
    • InChI Key: XRUIDBTYYGUXMS-UHFFFAOYSA-N
    • SMILES: S1CC2CC1CN2C(NC1CCCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 265
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.6

N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6543-9065-25mg
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
25mg
$163.5 2023-09-08
Life Chemicals
F6543-9065-5μmol
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6543-9065-30mg
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
30mg
$178.5 2023-09-08
Life Chemicals
F6543-9065-2μmol
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6543-9065-10μmol
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6543-9065-20μmol
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6543-9065-3mg
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
3mg
$94.5 2023-09-08
Life Chemicals
F6543-9065-10mg
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
10mg
$118.5 2023-09-08
Life Chemicals
F6543-9065-5mg
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
5mg
$103.5 2023-09-08
Life Chemicals
F6543-9065-20mg
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
2013564-30-0
20mg
$148.5 2023-09-08

Additional information on N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Introduction to N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide (CAS No. 2013564-30-0)

N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide, identified by its CAS number 2013564-30-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its complex bicyclic structure, has garnered attention due to its potential applications in drug development and therapeutic interventions.

The molecular framework of N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide consists of a cyclopentyl group attached to a thiazaborole core, which is further integrated into a bicyclic system. This unique structural configuration imparts distinct chemical and pharmacological properties, making it a valuable candidate for further investigation.

In recent years, there has been growing interest in the development of novel heterocyclic compounds that exhibit promising biological activities. The bicyclic scaffold of N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide aligns well with this trend, as it offers a versatile platform for modulating biological targets. The presence of both nitrogen and sulfur atoms in the molecule suggests potential interactions with various biological receptors and enzymes, which could be exploited for therapeutic purposes.

One of the most compelling aspects of this compound is its potential role in the development of new drugs targeting neurological disorders. The bicyclic structure mimics natural bioactive molecules, suggesting that it may interact with specific receptors in the brain. Preliminary studies have indicated that compounds with similar structural motifs exhibit properties that could be beneficial in treating conditions such as epilepsy and neurodegenerative diseases.

The synthesis of N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it possible to access such intricate molecules with increasing efficiency. The use of transition metal catalysis and innovative coupling techniques has significantly improved the yield and purity of this compound, facilitating further research.

Recent research has also explored the pharmacokinetic properties of N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable drug candidate. Studies have shown that the molecular structure of this compound influences its solubility and bioavailability, which are critical factors in drug design.

The potential therapeutic applications of N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide extend beyond neurological disorders. Its unique chemical properties make it a promising candidate for treating inflammatory diseases and cancer. Experimental data suggests that the compound can modulate inflammatory pathways and inhibit the growth of cancer cells, making it an attractive target for further investigation.

In conclusion, N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide (CAS No. 2013564-30-0) represents a significant advancement in pharmaceutical chemistry. Its complex structure and versatile biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the development of novel drugs targeting a wide range of diseases.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd